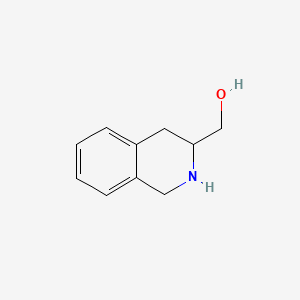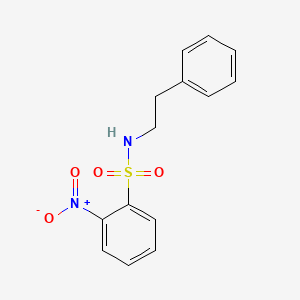![molecular formula C20H20N2O B2638012 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one CAS No. 1552152-30-3](/img/structure/B2638012.png)
2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a tetrahydrobenzo[b][1,6]naphthyridine core, which is fused with a 4-methylphenyl group, making it a unique structure with potential pharmacological properties.
Métodos De Preparación
The synthesis of 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of metal-free cross-coupling reactions has been reported to provide access to structurally complex naphthyridines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the naphthyridine core or the 4-methylphenyl group.
Aplicaciones Científicas De Investigación
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, naphthyridines are known for their anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities The unique structure of 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one makes it a promising candidate for further investigation in these areas
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, naphthyridines, in general, are known to interact with enzymes, receptors, and other biomolecules, leading to their pharmacological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
When compared to other similar compounds, 2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one stands out due to its unique structural features. Similar compounds include other naphthyridines, such as 1,8-naphthyridines and 1,5-naphthyridines, which also exhibit diverse biological activities . the presence of the 4-methylphenyl group in this compound may confer distinct pharmacological properties, making it a valuable subject for further research and comparison.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-6-8-15(9-7-14)12-22-11-10-19-17(13-22)20(23)16-4-2-3-5-18(16)21-19/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOPWVWAYJKOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
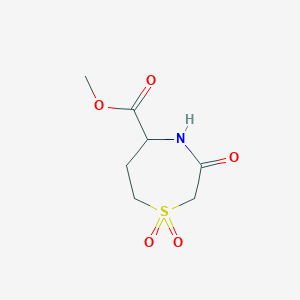
![(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2637931.png)
methanone](/img/structure/B2637932.png)
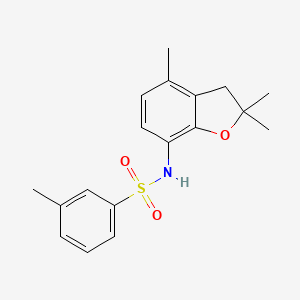
![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)
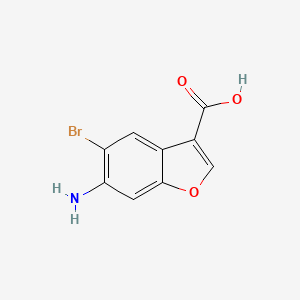
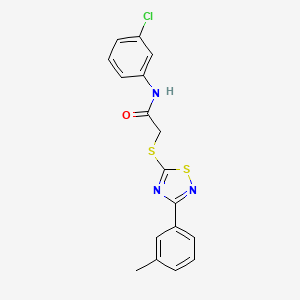
![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/new.no-structure.jpg)
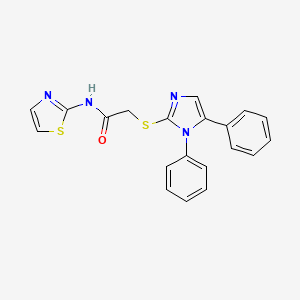
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637945.png)
![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)
